泰利普利辛醋酸盐
描述
Terlipressin Acetate is a compound with the molecular formula C56H82N16O19S2 . It’s a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It’s used as a vasoactive drug in the management of low blood pressure . It’s also used to improve kidney function in adults with hepatorenal syndrome .
Synthesis Analysis
Terlipressin is synthesized by Solid Phase Peptide Synthesis (SPPS) using Boc strategy . All analogs are prepared on MBHA resin by assembling the LVP sequence, adding single Gly residues, and splitting the resin where appropriate .
Molecular Structure Analysis
The molecular weight of Terlipressin Acetate is 1347.5 g/mol . The IUPAC name is acetic acid; (2 S )-1- [ (4 R ,7 S ,10 S ,13 S ,16 S ,19 R )-19- [ [2- [ [2- [ (2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7- (2-amino-2-oxoethyl)-10- (3-amino-3-oxopropyl)-13-benzyl-16- [ (4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]- N - [ (2 S )-6-amino-1- [ (2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide .
Chemical Reactions Analysis
Terlipressin is a synthetic vasopressin analogue with relative specificity for the splanchnic circulation where it causes vasoconstriction in these vessels with a reduction in portal pressure .
Physical And Chemical Properties Analysis
Terlipressin Acetate is physically and chemically stable under certain conditions . All reconstituted infusor concentrations retained above 90% of the original concentration over the test conditions .
科学研究应用
肝硬化和食管静脉曲张出血:泰利普利辛对治疗出血性食管静脉曲张 (BEV) 和肝肾综合征 (HRS) 的肝硬化患者有效。它通过血管加压素-1 受体发挥作用,导致血管收缩、平均动脉压升高、门静脉血流和压力降低、肾小球滤过率提高和钠排泄。它是 BEV 的一线治疗方法,显着降低初始止血失败和死亡率 (Krag et al., 2008)。
直接血管收缩特性:泰利普利辛具有直接血管收缩特性,影响冠状动脉循环和心肌功能。它被认为是血管加压素前药,但除了转化之外还充当直接血管加压药。这种作用在鼠主动脉、人子宫动脉和冠状动脉中很明显,表明其在管理脓毒性休克等疾病方面的潜力 (Ryckwaert et al., 2009)。
低血压管理:泰利普利辛有效纠正全身麻醉期间的难治性动脉低血压,尤其是在接受肾素-血管紧张素系统抑制剂治疗的患者中。它比去甲肾上腺素更快地维持正常的收缩动脉血压 (Boccara et al., 2003)。
慢性肝病:泰利普利辛用于失代偿性慢性肝病,在管理肝肾综合征、门静脉高压出血和钠稳态紊乱中发挥作用。基于输注的新型给药方法显示不良事件减少 (Papaluca & Gow, 2018)。
缺血并发症:虽然泰利普利辛是血管加压素的更安全替代品,但它会导致严重缺血并发症,如心肌梗塞、皮肤坏死或肠缺血。当患者在治疗期间抱怨腹痛时需要小心 (Kim et al., 2013)。
在新生儿低血压中的应用:泰利普利辛已被用作低血压新生儿和脓毒性休克婴儿的抢救治疗。它有效地增加了平均动脉压、利尿,并降低了乳酸水平,尽管需要进一步的研究来确认其在这一人群中的疗效和安全性 (Filippi et al., 2011)。
食管静脉曲张出血和脓毒性休克中的药理作用:泰利普利辛作为 V1 受体激动剂,可降低门静脉压,对肝肾综合征和去甲肾上腺素抵抗性脓毒性休克的治疗有效。它改善了这些情况下的肾功能和器官灌注 (Saner et al., 2007)。
兽医应用:在患有出血性胃肠炎的狗中,泰利普利辛醋酸盐与葡萄糖盐水和抗生素相结合,与不使用泰利普利辛的治疗相比,显示出更快的临床恢复 (El-Mashad, 2016)。
安全和危害
Terlipressin may cause serious or fatal respiratory failure . It may also cause serious side effects such as blue-colored appearance in your skin, lips, fingers, or toes; a light-headed feeling, like you might pass out; chest pain or pressure; fever or chills, feeling cold; pain in your arms or legs; numbness or tingling in your hands or feet; bloody or tarry stools; weight gain, or swelling in your arms or legs; or hypoxia symptoms .
属性
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDVFOPTAIPAGA-LCGYVTRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N16O17S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terlipressin acetate |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。